molecular formula C11H11F3O3 B1393392 3-[2-Methoxy-5-(trifluoromethyl)phenyl]propionic acid CAS No. 1017779-11-1

3-[2-Methoxy-5-(trifluoromethyl)phenyl]propionic acid

Cat. No.: B1393392
CAS No.: 1017779-11-1
M. Wt: 248.2 g/mol
InChI Key: MKAOQVAYYRNIFO-UHFFFAOYSA-N
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Description

3-[2-Methoxy-5-(trifluoromethyl)phenyl]propionic acid is a chemical compound characterized by a phenyl ring substituted with a methoxy group and a trifluoromethyl group, along with a propionic acid moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-methoxy-5-(trifluoromethyl)benzene as the starting material.

  • Functionalization: The benzene ring undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amine.

  • Conversion to Acid: The amine group is then converted to a carboxylic acid through oxidation reactions.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often synthesized using a batch process, where the reaction conditions (temperature, pressure, and catalysts) are carefully controlled to optimize yield and purity.

  • Continuous Process: Some industrial setups may employ a continuous process for large-scale production, ensuring consistent quality and efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various derivatives, including esters and amides.

  • Reduction: Reduction reactions can be used to convert the carboxylic acid group to alcohols or amines.

  • Substitution: Substitution reactions at the aromatic ring can introduce different functional groups, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Typical reagents include halogens (e.g., bromine, chlorine) and strong acids or bases.

Major Products Formed:

  • Esters and Amides: Resulting from oxidation reactions.

  • Alcohols and Amines: Resulting from reduction reactions.

  • Halogenated Derivatives: Resulting from substitution reactions.

Scientific Research Applications

3-[2-Methoxy-5-(trifluoromethyl)phenyl]propionic acid is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 3-[2-Methoxy-5-(trifluoromethyl)phenyl]propionic acid exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.

  • Pathways Involved: It may influence signaling pathways related to inflammation, pain, and other physiological processes.

Comparison with Similar Compounds

  • 2-Methoxy-5-(trifluoromethyl)aniline

  • 3-Methoxy-5-(trifluoromethyl)aniline

  • 2-Methoxy-3-(trifluoromethyl)pyridine

Uniqueness: 3-[2-Methoxy-5-(trifluoromethyl)phenyl]propionic acid is unique due to its combination of a phenyl ring with both a methoxy and a trifluoromethyl group, along with a propionic acid moiety. This combination provides distinct chemical and physical properties compared to similar compounds.

Biological Activity

3-[2-Methoxy-5-(trifluoromethyl)phenyl]propionic acid, also known by its CAS number 1017779-11-1, is a compound that has garnered attention for its diverse biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₁H₁₁F₃O₃
  • Molecular Weight : 248.19 g/mol
  • Melting Point : 63-69 °C

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may influence its binding affinity to enzymes and receptors.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Inhibition of COX can lead to anti-inflammatory effects, making it a candidate for pain management therapies.
  • Antioxidant Activity : Preliminary studies indicate that this compound may exhibit antioxidant properties, which could play a role in mitigating oxidative stress in cells.

Anti-inflammatory Effects

Research has shown that compounds containing trifluoromethyl groups often exhibit enhanced anti-inflammatory properties. For instance, studies have demonstrated that related compounds can significantly reduce inflammation in animal models by inhibiting COX enzymes and downregulating pro-inflammatory cytokines.

Anticancer Potential

The trifluoromethyl group is known to enhance the potency of drugs targeting cancer cells. Recent investigations into similar compounds have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.

Case Studies and Research Findings

  • In Vitro Studies : A study published in MDPI highlighted the effectiveness of trifluoromethyl-containing compounds in inhibiting 5-hydroxytryptamine (5-HT) uptake, suggesting potential applications in treating mood disorders .
  • Animal Models : In vivo experiments have indicated that derivatives of propionic acid with trifluoromethyl substitutions can significantly reduce inflammation and pain responses in rodent models, supporting their use as analgesics .
  • Pharmacokinetics : Research has also focused on the pharmacokinetic profiles of these compounds, demonstrating favorable absorption and distribution characteristics in biological systems, which enhance their therapeutic viability .

Data Table: Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatorySignificant reduction in inflammation
AntioxidantReduction of oxidative stress markers
AnticancerInhibition of tumor cell proliferation
Enzyme InhibitionCOX inhibition leading to pain relief

Safety Profile

While this compound shows promise for therapeutic applications, safety assessments indicate potential irritative effects on skin and eyes upon contact. Proper handling protocols are recommended to mitigate risks associated with exposure .

Properties

IUPAC Name

3-[2-methoxy-5-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-17-9-4-3-8(11(12,13)14)6-7(9)2-5-10(15)16/h3-4,6H,2,5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKAOQVAYYRNIFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901229820
Record name 2-Methoxy-5-(trifluoromethyl)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901229820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017779-11-1
Record name 2-Methoxy-5-(trifluoromethyl)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017779-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-5-(trifluoromethyl)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901229820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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